[(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine [(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine
Brand Name: Vulcanchem
CAS No.: 169775-24-0
VCID: VC3168148
InChI: InChI=1S/C11H15BrO2/c1-7(2)8-5-11(14-4)9(12)6-10(8)13-3/h5-7H,1-4H3
SMILES: CN(C)CC1=CC(=C(C=C1OC)Br)OC
Molecular Formula: C11H15BrO2
Molecular Weight: 259.14 g/mol

[(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine

CAS No.: 169775-24-0

Cat. No.: VC3168148

Molecular Formula: C11H15BrO2

Molecular Weight: 259.14 g/mol

* For research use only. Not for human or veterinary use.

[(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine - 169775-24-0

Specification

CAS No. 169775-24-0
Molecular Formula C11H15BrO2
Molecular Weight 259.14 g/mol
IUPAC Name 1-bromo-2,5-dimethoxy-4-propan-2-ylbenzene
Standard InChI InChI=1S/C11H15BrO2/c1-7(2)8-5-11(14-4)9(12)6-10(8)13-3/h5-7H,1-4H3
Standard InChI Key WPRSBEKHSIJROL-UHFFFAOYSA-N
SMILES CN(C)CC1=CC(=C(C=C1OC)Br)OC
Canonical SMILES CC(C)C1=CC(=C(C=C1OC)Br)OC

Introduction

Chemical Identity and Structural Properties

[(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine is a substituted phenylmethylamine with a defined chemical structure. The compound is identified by CAS number 1883429-42-2 and possesses the IUPAC name 1-(4-bromo-2,5-dimethoxyphenyl)-N,N-dimethylmethanamine . Additionally, it has been cataloged under alternative identifiers including SCHEMBL19869943 and AT17028 . The molecular formula for this compound is C₁₁H₁₆BrNO₂, corresponding to a molecular weight of 274.15 g/mol . The structure consists of a benzene ring with a bromine atom at position 4, methoxy groups at positions 2 and 5, and a dimethylaminomethyl substituent.

Structural Representation

The compound features four distinct functional groups attached to a benzene ring core: a bromine atom (position 4), two methoxy groups (positions 2 and 5), and a dimethylaminomethyl group. This arrangement results in a substitution pattern that creates a unique electronic distribution and potential reactivity sites. The dimethylaminomethyl group (-CH₂N(CH₃)₂) provides a basic nitrogen center that can participate in various chemical interactions, while the bromine atom serves as a potential site for coupling reactions or further chemical modifications.

Chemical Identifier Data

Identifier TypeValue
CAS Number1883429-42-2
IUPAC Name1-(4-bromo-2,5-dimethoxyphenyl)-N,N-dimethylmethanamine
Molecular FormulaC₁₁H₁₆BrNO₂
Molecular Weight274.15 g/mol
InChIInChI=1S/C11H16BrNO2/c1-13(2)7-8-5-11(15-4)9(12)6-10(8)14-3/h5-6H,7H2,1-4H3
InChIKeyAAPPLJBOAYSLSV-UHFFFAOYSA-N
SMILESCN(C)CC1=CC(=C(C=C1OC)Br)OC

Physical and Chemical Properties

Reactivity Profile

The presence of multiple functional groups confers distinct reactivity patterns to this compound. The bromine atom at position 4 represents a reactive site for various coupling reactions, including Suzuki, Stille, or Sonogashira cross-couplings, which are common in pharmaceutical synthesis. The methoxy groups contribute to the electronic properties of the aromatic ring, potentially influencing reactivity. The dimethylamino group provides a nucleophilic nitrogen center that can participate in various chemical transformations or serve as a site for quaternization.

Solubility Characteristics

Based on its structure, [(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine is expected to exhibit moderate solubility in organic solvents such as methanol, ethanol, dichloromethane, and dimethyl sulfoxide. The presence of both hydrophobic (aromatic ring, methyl groups) and hydrophilic (dimethylamino, methoxy groups) moieties suggests amphiphilic properties, potentially affecting its solubility profile across different solvent systems.

Structural Comparison with Related Compounds

Several structurally related compounds provide context for understanding [(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine. These compounds share similar structural elements but differ in specific substitution patterns or functional groups.

Comparison with [(4-Bromo-2,6-dimethoxyphenyl)methyl]dimethylamine

[(4-Bromo-2,6-dimethoxyphenyl)methyl]dimethylamine (CAS: 1883429-47-7) is an isomeric compound that differs only in the position of one methoxy group (2,6- versus 2,5-dimethoxy pattern). Despite this seemingly minor difference, the alteration in substitution pattern can significantly affect the electronic distribution within the aromatic ring and potentially influence the compound's reactivity and biological properties. Both compounds share the same molecular formula (C₁₁H₁₆BrNO₂) and molecular weight (274.15 g/mol).

Comparison with 4-Bromo-2,5-DMMA

4-Bromo-2,5-dimethoxymethamphetamine (4-Bromo-2,5-DMMA) represents another structural analog with the systematic name 1-(4-Bromo-2,5-dimethoxyphenyl)-N-methyl-2-propanamine . This compound features the same 4-bromo-2,5-dimethoxy substitution pattern but differs in the amine portion, containing an N-methyl-2-propanamine group instead of a dimethylaminomethyl group . 4-Bromo-2,5-DMMA has been classified as a drug of abuse/illegal drug, emphasizing the importance of the specific amine substitution in determining pharmacological properties .

Comparative Structure Table

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
[(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine1883429-42-2C₁₁H₁₆BrNO₂274.15 g/mol2,5-dimethoxy pattern with dimethylaminomethyl group
[(4-Bromo-2,6-dimethoxyphenyl)methyl]dimethylamine1883429-47-7C₁₁H₁₆BrNO₂274.15 g/mol2,6-dimethoxy pattern with dimethylaminomethyl group
4-Bromo-2,5-dimethoxyphenethylamine (2C-B)66142-81-2C₁₀H₁₄BrNO₂260.128 g/mol2,5-dimethoxy pattern with phenethylamine group
4-Bromo-2,5-DMMA155638805C₁₂H₁₈BrNO₂Not specified2,5-dimethoxy pattern with N-methyl-2-propanamine group

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